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molecular formula (C2H3OR)nwhere R = H or COCH3<br>(CH2CHOH-)n<br>CH2CHOH<br>C2H4O B147449 Polyvinyl alcohol CAS No. 9002-89-5

Polyvinyl alcohol

Cat. No. B147449
M. Wt: 44.05 g/mol
InChI Key: IMROMDMJAWUWLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04751266

Procedure details

1000 parts by weight of a 10% by weight solution of polyvinyl alcohol having a degree of polymerization Pn of about 1300 and a vinyl acetate unit content of 1.8% by weight are heated to 90° C. and, after the addition of 9.3 parts by weight of 10% by weight sodium hydroxide solution, stirred for 30 minutes at 90° C. The solution is then cooled to 16° C., the cooling time between 40° C. and 16° C. being 20 minutes, and treated with 65 parts by weight of concentrated hydrochloric acid. 57.6 parts by weight of n-butyraldehyde are added continuously to this mixture in the course of 20 minutes, with stirring. One hour after completion of the aldehyde addition, the batch is heated with stirring to 50° C. within one hour and kept for three hours at this temperature. After working up as described in Example 1, a pulverulent polyvinylbutyral containing 21.6% by weight of vinyl alcohol units and 0.1% by weight of vinyl acetate units is obtained. The polymer is mixed with 29% by weight of triethylene glycol bis-heptanoate as the plasticizer and 0.015% by weight of potassium formate (10% by weight in water), relative to the mixture, and extruded to give a 0.76 mm thick film. Laminated glass is produced from the film, as described in Example 1.
[Compound]
Name
polyvinyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2].[OH-].[Na+].Cl.C(=O)CCC>>[CH:1]([OH:3])=[CH2:2].[C:1]([O:4][CH:5]=[CH2:6])(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
polyvinyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC=C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)=O
Step Six
Name
aldehyde
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes at 90° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is then cooled to 16° C.
WAIT
Type
WAIT
Details
the cooling time between 40° C. and 16° C. being 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
the batch is heated
STIRRING
Type
STIRRING
Details
with stirring to 50° C. within one hour
Duration
1 h
WAIT
Type
WAIT
Details
kept for three hours at this temperature
Duration
3 h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C(=C)O
Name
Type
product
Smiles
C(C)(=O)OC=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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